(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic compound with a unique structure that combines elements of benzodioxin and pyrroloquinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin and pyrroloquinoline precursors, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Chemistry
In chemistry, (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its interactions with various biomolecules, potentially leading to the development of new biochemical tools or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers may explore its effects on different biological pathways, aiming to develop new drugs or treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability, reactivity, or functionality.
Mechanism of Action
The mechanism of action of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxin and pyrroloquinoline derivatives, which share structural features and may exhibit comparable properties.
Uniqueness
What sets (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one apart is its specific combination of functional groups and structural elements, which may confer unique reactivity, stability, and biological activity compared to its analogs.
Properties
Molecular Formula |
C19H16N2O3 |
---|---|
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one |
InChI |
InChI=1S/C19H16N2O3/c22-19-17(14-5-1-3-12-4-2-8-21(19)18(12)14)20-13-6-7-15-16(11-13)24-10-9-23-15/h1,3,5-7,11H,2,4,8-10H2 |
InChI Key |
HZLMKBGRMSEFBV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=NC4=CC5=C(C=C4)OCCO5)C(=O)N3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.